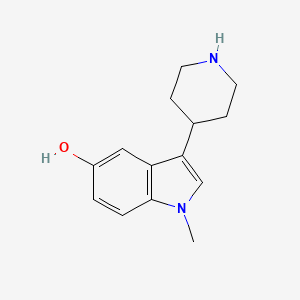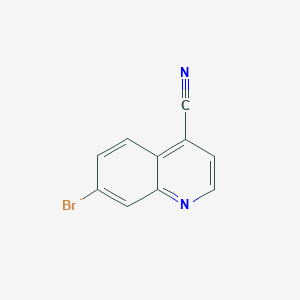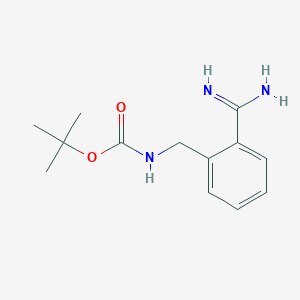
6-Bromoquinoline-4-carbonitrile
Overview
Description
6-Bromoquinoline-4-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromoquinoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoquinoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Compounds : Compounds similar to 6-Bromoquinoline-4-carbonitrile, such as 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles, have been synthesized for potential applications in medicinal chemistry and material science. These compounds are prepared using catalytic reactions involving copper and other components (Kobayashi et al., 2015).
Cancer Treatment : Derivatives of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, which are structurally related to 6-Bromoquinoline-4-carbonitrile, have been developed as irreversible inhibitors of EGFR and HER-2 kinases, showing promise in the treatment of cancer. One such compound, EKB-569, has shown excellent oral in vivo activity and is in clinical trials for cancer treatment (Wissner et al., 2003).
Optoelectronic and Charge Transport Properties : Studies on hydroquinoline derivatives, which are closely related to 6-Bromoquinoline-4-carbonitrile, have revealed significant optoelectronic, nonlinear, and charge transport properties. These compounds could be efficient multifunctional materials due to their small hole reorganization energies and better hole transport tendency (Irfan et al., 2020).
Chemical Transformations : 6-Methylchromone-3-carbonitrile, a compound similar to 6-Bromoquinoline-4-carbonitrile, has been studied for its reactivity with various nucleophilic reagents, leading to the formation of diverse heterocyclic systems. This study highlights the versatile chemical reactivity of such compounds (Ibrahim & El-Gohary, 2016).
Antitumor Activities : Certain 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, related to 6-Bromoquinoline-4-carbonitrile, have shown promising antitumor activities against various human tumor cell lines, suggesting their potential use in cancer therapy (El-Agrody et al., 2012).
Inhibition of Tumor Progression and TNF-alpha Production : Analogues of 4-anilinoquinoline-3-carbonitriles, structurally similar to 6-Bromoquinoline-4-carbonitrile, have been found to inhibit Tpl2 kinase and TNF-alpha production, indicating their potential in treating inflammatory diseases such as rheumatoid arthritis (Green et al., 2007).
properties
IUPAC Name |
6-bromoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQYOFUOKYUIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile](/img/structure/B7903113.png)




![3-Azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B7903161.png)

![5-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B7903171.png)


![tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B7903193.png)


